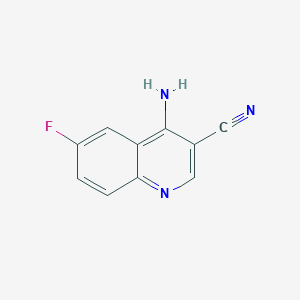

![molecular formula C12H11BrN2O4 B2876700 2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 201354-88-3](/img/structure/B2876700.png)

2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromophenylacetic acid is an organic compound and a derivative of phenylacetic acid containing a bromine atom in the para position . It is a white solid with a honey-like odor .

Synthesis Analysis

4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide .Molecular Structure Analysis

The molecular formula of 4-Bromophenylacetic acid is C8H7BrO2 . The molecular weight is 215.04 .Chemical Reactions Analysis

Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid .Physical And Chemical Properties Analysis

4-Bromophenylacetic acid is a white solid with a melting point of 114-117 °C . It is soluble in ethanol .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Cyclization and Derivatives Synthesis

Derivatives of imidazolidin-4-one, including those related to 2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid, were synthesized by cyclization of guanidines with ethyl bromoacetate, demonstrating the versatility of these compounds in organic synthesis (Shestakov et al., 2007).

Novel Synthetic Approaches

A study on the synthesis of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives introduced new methods for producing compounds with potential antibacterial activity, showcasing the chemical adaptability of thiazolidine derivatives (Trotsko et al., 2018).

Biological Activities

Antimicrobial Activities

Imidazothiazole and glycocyamidine derivatives have been evaluated for their antimicrobial properties, indicating the potential of these compounds in developing new antibacterial and antifungal agents (Magd El-Din et al., 2007).

Angiotensin Converting Enzyme (ACE) Inhibition

Research into 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives provided insights into their potent ACE inhibitory activities, contributing to the development of antihypertensive drugs (Hayashi et al., 1989).

Aldose Reductase Inhibition and Antioxidant Activity

Substituted benzenesulfonamides, including those incorporating imidazolidin-4-one derivatives, have been investigated for their aldose reductase inhibition and antioxidant activities, relevant for managing diabetic complications (Alexiou & Demopoulos, 2010).

Wirkmechanismus

Target of Action

It is structurally similar to 4-bromophenylacetic acid , which is known to interact with tobacco protoplasts .

Mode of Action

Based on its structural similarity to 4-bromophenylacetic acid , it may cause a depolarization effect on the transmembrane potential difference of cells . This could lead to changes in cell behavior or function.

Biochemical Pathways

It’s worth noting that 4-bromophenylacetic acid, a structurally similar compound, is known to be involved in the conjugation of aspartic acid in plant protoplasts . This suggests that the compound may also interact with similar biochemical pathways.

Pharmacokinetics

Its structural similarity to 4-bromophenylacetic acid suggests that it may have similar pharmacokinetic properties

Result of Action

4-bromophenylacetic acid, a structurally similar compound, is known to cause a depolarization effect on the transmembrane potential difference of cells . This suggests that the compound may have similar effects.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-(4-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O4/c1-12(7-2-4-8(13)5-3-7)10(18)15(6-9(16)17)11(19)14-12/h2-5H,6H2,1H3,(H,14,19)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLWZARQHIUHNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2876619.png)

![(E)-4-(Dimethylamino)-N-[4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]but-2-enamide](/img/structure/B2876627.png)

![8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876634.png)

![6-Bromo-8-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2876637.png)